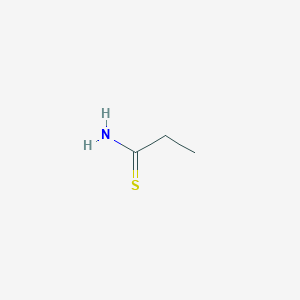

Thiopropionamide

Description

Properties

IUPAC Name |

propanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS/c1-2-3(4)5/h2H2,1H3,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZSAUFQHYFIPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375268 | |

| Record name | Thiopropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-58-3 | |

| Record name | 631-58-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiopropionamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propanethioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thiopropionamide CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of Thiopropionamide (CAS No. 631-58-3), a sulfur-containing organic compound. The information is curated for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound, also known as propanethioamide, is a simple thioamide with the chemical formula C₃H₇NS.[1][2][3][4] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 631-58-3 | [1][2][3][4] |

| Molecular Formula | C₃H₇NS | [1][2][3][4] |

| Molecular Weight | 89.16 g/mol | [1][2][3][4] |

| Appearance | White to yellow to orange powder or crystals | [2][5] |

| Melting Point | 40-42 °C | [1][2][5] |

| Boiling Point | 133.9 °C at 760 mmHg; 213-215 °C at 30 Torr | [1][2] |

| Density | Approximately 1.0 g/cm³ | [1][2] |

| Solubility | Practically insoluble in water. Soluble in methanol. | [2] |

| Flash Point | 34.8 °C | [1] |

| Refractive Index | 1.530 | [1] |

| pKa | 13.17 ± 0.29 (Predicted) | [2] |

| LogP | 0.2 | [1] |

Synthesis of this compound: Experimental Protocol

This compound can be synthesized through the thionation of its corresponding amide, propionamide. Several reagents can be employed for this transformation, with Lawesson's reagent being a common choice. Below is a representative experimental protocol for the synthesis of thioamides from amides.

Reaction: Propionamide to this compound

Reagents and Materials:

-

Propionamide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide]

-

Anhydrous Toluene

-

Sodium Bicarbonate Solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve propionamide (1 equivalent) in anhydrous toluene.

-

Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 equivalents).

-

Thionation: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure this compound.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, its structural similarity to other thioamides provides a basis for postulating its potential mechanisms of action.

Proposed Antitubercular Activity via InhA Inhibition

Prothionamide, a structurally related thioamide, is a known second-line antitubercular drug. It acts as a prodrug that is activated by the mycobacterial enzyme EthA. The activated form then covalently binds to NAD+ to form an adduct that inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis in the cell wall of Mycobacterium tuberculosis. Given the structural similarities, it is plausible that this compound could exhibit a similar mechanism of action.

Potential Induction of the Integrated Stress Response

Recent research on polythioamide-containing natural products has revealed a novel mechanism of anticancer activity involving the induction of the integrated stress response (ISR). Specifically, the compound prethioviridamide has been shown to inhibit the mitochondrial F1Fo-ATP synthase (Complex V), leading to the activation of the GCN2-ATF4 signaling pathway. This pathway is a key cellular stress response that can ultimately lead to apoptosis in cancer cells. It is conceivable that this compound, as a thioamide, could also interact with mitochondrial proteins and trigger a similar stress response.

Reactivity and Stability

This compound is stable under proper storage conditions, which typically involve refrigeration and protection from air.[6] It is incompatible with strong oxidizing agents.[7] Thioamides, in general, are considered more stable than other thiocarbonyls like thioketones and thioaldehydes. They predominantly exist in the thione tautomeric form, which contributes to their stability and reduces the likelihood of spontaneous oxidation to disulfides.

Toxicology and Safety

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or professional advice. All laboratory work should be conducted in accordance with established safety protocols.

References

- 1. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Harnessing the integrated stress response for the treatment of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The antitubercular properties of a series of thiols and sulphides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Characterization of Thiopropionamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of thiopropionamide, a simple thioamide that serves as a valuable building block in organic synthesis and drug discovery. The unique physicochemical properties of the thioamide functional group make it an area of increasing interest for the development of novel therapeutic agents. This document details a common synthetic route, outlines key characterization data, and explores the broader context of thioamides in medicinal chemistry.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound involves the thionation of its corresponding amide, propionamide, using Lawesson's reagent. This reagent provides a mild and efficient means of converting the carbonyl group to a thiocarbonyl group.

Experimental Protocol: Thionation of Propionamide with Lawesson's Reagent

Materials:

-

Propionamide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

-

Toluene, anhydrous

-

Ethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve propionamide (1.0 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Add ethanol to the reaction mixture and stir for 30 minutes to quench any unreacted Lawesson's reagent and simplify the purification by converting byproducts into more polar species.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Logical Workflow for Synthesis and Purification:

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques. The following tables summarize the expected quantitative data from key characterization methods.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₇NS | N/A |

| Molecular Weight | 89.16 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 41-43 °C | N/A |

| Boiling Point | Decomposes upon boiling at atmospheric pressure | N/A |

| Solubility | Soluble in chloroform, methanol, and ethyl acetate. Sparingly soluble in water. | N/A |

Spectroscopic Data

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~ 7.5 - 8.5 | br s | 2H | -NH₂ | N/A |

| ~ 2.6 - 2.8 | q | 2H | -CH₂- | ~ 7.5 |

| ~ 1.2 - 1.4 | t | 3H | -CH₃ | ~ 7.5 |

Note: The chemical shift of the -NH₂ protons can be broad and may vary depending on concentration and solvent.

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 205 - 210 | C=S |

| ~ 35 - 40 | -CH₂- |

| ~ 12 - 15 | -CH₃ |

2.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Medium, Broad | N-H stretch |

| 2980 - 2850 | Medium | C-H stretch (aliphatic) |

| 1620 - 1580 | Strong | N-H bend |

| 1460 - 1420 | Medium | C-N stretch |

| 1100 - 1000 | Medium | C=S stretch |

2.2.4. Mass Spectrometry (MS)

Method: Electron Ionization (EI)

| m/z | Relative Intensity | Proposed Fragment |

| 89 | Moderate | [M]⁺ |

| 74 | High | [M - CH₃]⁺ |

| 60 | High | [M - C₂H₅]⁺ or [CH₃CSNH]⁺ |

| 59 | Moderate | [CSNH₂]⁺ |

Biological Context and Potential Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the thioamide functional group is a crucial pharmacophore in numerous clinically approved drugs and investigational compounds. Thioamides often act as bioisosteric replacements for amides, offering improved metabolic stability, enhanced cell permeability, and unique target interactions.

One well-established mechanism of action for thioamide-containing drugs is the inhibition of specific enzymes. For instance, the antitubercular drug ethionamide, a thioamide, is a prodrug that is activated by a mycobacterial enzyme (EthA) to form a covalent adduct with NAD⁺. This adduct then potently inhibits InhA, an enoyl-ACP reductase essential for mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.

Generalized Signaling Pathway for a Thioamide-Containing Prodrug:

Conclusion

This compound is a readily accessible compound with well-defined characteristics. Its synthesis via the thionation of propionamide is a robust and scalable method. The spectroscopic data provide a clear fingerprint for its identification and quality control. While this compound itself may not have direct therapeutic applications, the study of its properties and reactivity provides valuable insights for medicinal chemists and drug development professionals exploring the vast potential of the thioamide functional group in the design of next-generation therapeutics. The ability of thioamides to modulate biological pathways, as exemplified by established drugs, underscores the importance of understanding the synthesis and characterization of fundamental thioamide structures like this compound.

An In-depth Technical Guide to the Molecular Structure and Formula of Thiopropionamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiopropionamide, also known as propanethioamide, is a sulfur-containing organic compound with the chemical formula C₃H₇NS.[1] As a thioamide, it is an analog of propionamide where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts distinct physicochemical properties and potential biological activities, making it a molecule of interest in various scientific domains, including medicinal chemistry and materials science. Thioamides, as a class of compounds, are recognized for their diverse applications, serving as versatile intermediates in organic synthesis and exhibiting a range of biological effects.[2][3][4] This technical guide provides a comprehensive overview of the molecular structure, formula, physicochemical properties, and detailed experimental protocols for the synthesis and characterization of this compound.

Molecular Structure and Formula

The molecular structure of this compound consists of a propyl group attached to a thioamide functional group. The IUPAC name for this compound is propanethioamide.[5]

Molecular Formula: C₃H₇NS

Chemical Structure:

InChI Key: WPZSAUFQHYFIPG-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 89.16 g/mol | [1] |

| CAS Number | 631-58-3 | [6] |

| Appearance | White to Yellow to Orange powder to crystal | |

| Melting Point | 40.0 to 42.0 °C | |

| Boiling Point | 213-215 °C (at 30 Torr) | |

| Density | 1.028 ± 0.06 g/cm³ (Predicted) | |

| pKa | 13.17 ± 0.29 (Predicted) | |

| Solubility | Soluble in methanol. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analytical characterization of this compound.

Synthesis of this compound from Propionamide

A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's reagent.[7][8][9][10][11]

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add propionamide (1.0 mmol, 73.09 mg).

-

Addition of Reagents: To the flask, add dry toluene (5 mL) followed by Lawesson's reagent (0.5 mmol, 202.26 mg).

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (propionamide) is consumed (typically 2-4 hours).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Characterization: The structure and purity of the synthesized this compound should be confirmed by NMR, IR, and MS analysis.

Analytical Characterization

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[12][13][14]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Ensure the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.[12]

-

Filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[13]

¹H NMR Spectroscopy:

-

Instrument Parameters (Typical):

-

Spectrometer: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 25 °C

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

-

Expected Spectrum Interpretation:

-

~ δ 1.2 ppm (t, 3H): A triplet corresponding to the three protons of the methyl group (-CH₃), coupled to the adjacent methylene protons.

-

~ δ 2.5 ppm (q, 2H): A quartet corresponding to the two protons of the methylene group (-CH₂-), coupled to the adjacent methyl protons.

-

~ δ 7.5-8.0 ppm (br s, 2H): A broad singlet corresponding to the two protons of the amino group (-NH₂). The chemical shift and broadness can vary due to hydrogen bonding and exchange with trace amounts of water.

-

¹³C NMR Spectroscopy:

-

Instrument Parameters (Typical):

-

Spectrometer: 100 MHz

-

Solvent: CDCl₃

-

Temperature: 25 °C

-

Decoupling: Proton-decoupled

-

-

Expected Spectrum Interpretation: [6][15][16][17][18][19][20]

-

~ δ 13 ppm: Signal corresponding to the methyl carbon (-CH₃).

-

~ δ 35 ppm: Signal corresponding to the methylene carbon (-CH₂-).

-

~ δ 205 ppm: Signal corresponding to the thiocarbonyl carbon (C=S). This downfield shift is characteristic of thiocarbonyl carbons.

-

Sample Preparation (KBr Pellet Method): [15][21]

-

Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[21]

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.

Instrument Parameters (Typical):

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Expected Spectrum Interpretation:

-

3300-3100 cm⁻¹ (m, br): N-H stretching vibrations of the primary amide. The presence of two bands in this region is characteristic of a primary amide.

-

2970-2850 cm⁻¹ (m): C-H stretching vibrations of the ethyl group.

-

~1620 cm⁻¹ (s): N-H bending vibration (scissoring) of the primary amide.

-

1420-1460 cm⁻¹ (s): C=S stretching vibration, often coupled with other vibrations. This is a key characteristic peak for thioamides.

-

~1380 cm⁻¹ (m): C-H bending vibration of the methyl group.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrument Parameters (Typical):

-

Gas Chromatograph (GC):

-

Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Inlet Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-200.

-

Ion Source Temperature: 230 °C.

-

Expected Fragmentation Pattern: [22][23]

-

m/z 89 (M⁺˙): The molecular ion peak.

-

m/z 74: Loss of a methyl radical (•CH₃).

-

m/z 60: Loss of an ethyl radical (•CH₂CH₃).

-

m/z 59: [CSNH₂]⁺ fragment.

-

m/z 44: [CH₂=NH₂]⁺ fragment resulting from rearrangement.

Biological Activity and Signaling Pathways

Given the absence of specific signaling pathway information for this compound, a logical workflow for its initial characterization and potential for drug discovery is presented below.

Conclusion

This compound is a fundamental thioamide with well-defined physicochemical properties. This guide has provided detailed protocols for its synthesis and comprehensive characterization using modern analytical techniques. While specific biological data for this compound is currently limited, the methodologies outlined here provide a solid foundation for researchers to synthesize and evaluate this compound for potential applications in drug discovery and other scientific fields. The unique properties imparted by the thioamide group suggest that further investigation into the biological profile of this compound is a worthwhile endeavor.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Unlocking the potential of the thioamide group in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The conduct of in vitro and in vivo drug-drug interaction studies: a PhRMA perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lawesson's Reagent [organic-chemistry.org]

- 9. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]

- 10. Thioamide synthesis by thionation [organic-chemistry.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 13. How to make an NMR sample [chem.ch.huji.ac.il]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. labindia-analytical.com [labindia-analytical.com]

- 16. sc.edu [sc.edu]

- 17. Multiple Sclerosis Discovery Forum | Inspiring Connections [msdiscovery.org]

- 18. fda.gov [fda.gov]

- 19. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 20. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. drawellanalytical.com [drawellanalytical.com]

- 22. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]

Fundamental properties of Thiopropionamide for researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the fundamental properties of Thiopropionamide. Due to the limited specific research on this particular molecule, this document combines available data for this compound with broader information regarding the thioamide class of compounds to offer a foundational resource for future investigation.

Core Chemical and Physical Properties

This compound, also known as Propanethioamide, is a simple aliphatic thioamide. Its core properties are summarized below.

Table 1: Chemical Identifiers and Molecular Properties of this compound

| Property | Value | Source |

| IUPAC Name | propanethioamide | [1] |

| Molecular Formula | C₃H₇NS | [1][2] |

| Molecular Weight | 89.16 g/mol | [1][2] |

| CAS Number | 631-58-3 | [1][2] |

| Canonical SMILES | CCC(=S)N | [1] |

| InChIKey | WPZSAUFQHYFIPG-UHFFFAOYSA-N | [1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Appearance | White to Yellow to Orange powder to crystal | |

| Melting Point | 40-42 °C | |

| Boiling Point | 213-215 °C at 30 Torr | [2] |

| Density (Predicted) | 1.028 ± 0.06 g/cm³ | [2] |

| Water Solubility | Practically insoluble | [2] |

| pKa (Predicted) | 14.16 ± 0.46 | (Not found in search results) |

| LogP (Predicted) | 0.8 | (Not found in search results) |

Spectroscopic Data for Characterization

Table 3: Expected Spectroscopic Features for this compound

| Technique | Feature | Expected Range/Pattern | Rationale |

| ¹H NMR | N-H protons | ~7.5-9.5 ppm (broad) | The thiocarbonyl group causes significant deshielding compared to an amide. |

| α-CH₂ protons | ~2.5-3.0 ppm (quartet) | Adjacent to the thiocarbonyl group. | |

| β-CH₃ protons | ~1.1-1.3 ppm (triplet) | Typical range for an ethyl group. | |

| ¹³C NMR | C=S carbon | ~195-205 ppm | The thiocarbonyl carbon is significantly downfield compared to a carbonyl carbon. |

| α-CH₂ carbon | ~30-40 ppm | ||

| β-CH₃ carbon | ~10-15 ppm | ||

| IR Spectroscopy | N-H stretch | 3300-3100 cm⁻¹ | |

| C-H stretch | 2950-2850 cm⁻¹ | ||

| Thioamide I band (C=S stretch) | ~1570-1395 cm⁻¹ | This band has significant C-N stretching and N-H bending contributions. | |

| Thioamide II band (N-H bend) | ~1420-1260 cm⁻¹ | Primarily N-H bending coupled with C-N stretching. | |

| Thioamide III band (C-N stretch) | ~1000-950 cm⁻¹ | ||

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 89 | Corresponding to the molecular weight. |

| Fragmentation | Fragments corresponding to the loss of •NH₂, •SH, and parts of the ethyl group. |

Biological Activity and Potential Therapeutic Relevance

While there is a lack of specific biological studies on this compound, the thioamide functional group is present in numerous biologically active compounds. Thioamides are considered isosteres of amides and this substitution can lead to improved biological activity and metabolic stability.

The thioamide moiety is found in compounds with a wide range of therapeutic applications, including:

-

Antimicrobial agents : Particularly against Mycobacterium tuberculosis.[3]

-

Anticancer agents .[4]

-

Antiviral agents .[4]

-

Anti-inflammatory agents .[1]

The introduction of a thioamide group in place of an amide can enhance target affinity and resistance to enzymatic hydrolysis.[3][5] This makes the thioamide scaffold an interesting area for drug discovery.

Potential Mechanism of Action (Illustrative Example)

No specific mechanism of action has been elucidated for this compound. However, to provide context for researchers, the well-studied mechanism of the antitubercular thioamide drug, ethionamide, is presented below as an illustrative example of how more complex thioamides can exert their biological effects. Ethionamide is a prodrug that is activated by the mycobacterial enzyme EthA. The activated form then covalently binds to NAD⁺ to form an adduct that inhibits InhA, an enzyme essential for mycolic acid synthesis and therefore, mycobacterial cell wall integrity.[6]

Caption: Illustrative mechanism of Ethionamide action.

It is important to note that as a simple, small molecule, this compound is unlikely to undergo such complex activation and may have a different, more direct biological target if any.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and characterization of this compound.

Synthesis of this compound from Propionamide

This protocol describes a common method for the thionation of an amide using Lawesson's reagent.

Caption: General workflow for this compound synthesis.

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve propionamide (1 equivalent) in a dry, high-boiling point solvent such as toluene.

-

Addition of Thionating Agent: To the stirred solution, add Lawesson's reagent (0.5 equivalents) portion-wise. The reaction is often exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for several hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble by-products. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using NMR, IR, and Mass Spectrometry.

Spectroscopic Characterization Protocols

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure, referencing the expected values in Table 3.

5.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (NaCl or KBr).

-

Acquisition: Obtain the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the N-H, C-H, and thioamide groups as outlined in Table 3.

5.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Acquisition: Analyze the sample using an appropriate mass spectrometer (e.g., ESI-MS or GC-MS).

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structure.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a simple thioamide with well-defined chemical and physical properties. While specific biological data for this compound is scarce, its structural similarity to a class of compounds with diverse and significant biological activities makes it a molecule of interest for further research. This guide provides a foundational starting point for researchers and professionals in drug development to explore the potential of this compound and other simple thioamides. The provided experimental protocols offer a framework for its synthesis and characterization, paving the way for future biological evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]

Core Mechanism of Action: Thiol-Disulfide Exchange in Cystinuria

An In-depth Technical Guide on the Mechanism of Action of Thiopropionamide Derivatives in Biological Systems

Introduction

While this compound itself is a basic chemical structure, its derivatives are of significant interest in pharmacology. This guide focuses on the mechanism of action of N-(2-mercaptopropionyl)glycine, commonly known as tiopronin, a prominent and well-researched this compound derivative. Tiopronin serves as a key example of how this class of compounds exerts its effects in biological systems. The primary application of tiopronin is in the management of cystinuria, a genetic disorder characterized by the formation of cystine kidney stones.[1][2] Beyond this primary function, tiopronin also exhibits notable antioxidant and anti-inflammatory properties.[1] This document will provide a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in their understanding.

The principal therapeutic action of tiopronin is rooted in its function as a thiol-containing compound to combat the low solubility of cystine in urine, which is the pathological hallmark of cystinuria.[1][2] Cystine is a dimeric amino acid formed by the oxidation of two cysteine molecules, linked by a disulfide bond.[2] In patients with cystinuria, excessive urinary cystine leads to crystallization and stone formation.[1]

Tiopronin intervenes in this process through a chemical reaction known as thiol-disulfide exchange.[3] The free thiol group (-SH) on tiopronin attacks the disulfide bond of cystine. This reaction cleaves the cystine molecule and forms a new, more soluble mixed disulfide complex of tiopronin-cysteine.[1][3][4] This increase in solubility effectively reduces the concentration of free cystine in the urine, thereby preventing the formation of new stones and facilitating the dissolution of existing ones.[4][5] The reduction in urinary cystine is generally proportional to the dose of the drug.[3]

References

The Genesis of a Thiocarbonyl: A Technical Guide to the Discovery and Synthesis of Thiopropionamide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the historical context and foundational synthetic methodologies surrounding Thiopropionamide, a simple yet significant aliphatic thioamide. While a singular "discovery" paper for this compound is not readily apparent in the historical record, its synthesis emerged from the broader exploration of thioamides in the mid-20th century. This document provides a comprehensive overview of the pioneering methods that would have led to its first preparation, complete with detailed experimental protocols and visual representations of the chemical processes.

Historical Context: The Dawn of Thioamide Synthesis

The exploration of thioamides, organic compounds featuring a thiocarbonyl group (C=S) bonded to a nitrogen atom, gained momentum in the mid-20th century. These sulfur analogs of amides quickly became recognized for their unique chemical reactivity and potential applications as intermediates in organic synthesis and as pharmacologically active agents. Early synthetic efforts were characterized by the use of potent sulfurizing agents to convert readily available amides and nitriles into their thio-derivatives.

Two primary routes dominated the early landscape of thioamide synthesis and were almost certainly the methods employed for the first preparation of this compound: the thionation of amides and the reaction of nitriles with a sulfur source.

Foundational Synthetic Routes to this compound

The initial synthesis of this compound would have relied on robust and straightforward chemical transformations. Below are the detailed experimental protocols for the two most probable historical methods.

Synthesis via Thionation of Propionamide

The reaction of an amide with a sulfurizing agent, most notably phosphorus pentasulfide (P₄S₁₀), is a classic and historically significant method for the preparation of thioamides. This approach involves the direct conversion of the carbonyl oxygen to sulfur.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with propionamide (1 mole equivalent). Anhydrous toluene or dioxane is added as a solvent.

-

Reagent Addition: Phosphorus pentasulfide (0.4-0.5 mole equivalents) is added portion-wise to the stirred solution. The addition may be exothermic, and cooling may be necessary to maintain a controlled reaction temperature.

-

Reaction Conditions: The reaction mixture is heated to reflux under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove any insoluble by-products. The filtrate is then concentrated under reduced pressure. The resulting crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | Propionamide |

| Reagent | Phosphorus Pentasulfide (P₄S₁₀) |

| Stoichiometry | 1 : 0.4-0.5 (Amide : P₄S₁₀) |

| Solvent | Anhydrous Toluene or Dioxane |

| Temperature | Reflux |

| Atmosphere | Inert (Nitrogen) |

| Purification | Recrystallization or Chromatography |

Synthesis from Propionitrile and Hydrogen Sulfide

An alternative and equally important historical route to thioamides involves the reaction of nitriles with hydrogen sulfide (H₂S), often in the presence of a basic catalyst. A 1947 patent describes a general process for synthesizing thioamides from nitriles using a solid contact catalyst at elevated temperatures and pressures.

Experimental Protocol:

-

Reaction Setup: A high-pressure autoclave reactor is charged with propionitrile (1 mole equivalent) and a suitable solid catalyst, such as activated silica or alumina.

-

Reagent Addition: The reactor is sealed and then charged with hydrogen sulfide gas to the desired pressure. An excess of the nitrile is often used.

-

Reaction Conditions: The mixture is heated to a temperature in the range of 200-700°F (approximately 93-371°C) and maintained at a superatmospheric pressure sufficient to keep the reactants in the liquid phase. The reaction is allowed to proceed for several hours.

-

Work-up and Purification: After cooling and venting the excess hydrogen sulfide, the reaction mixture is discharged from the reactor. The unreacted nitrile is recovered by distillation. The remaining crude this compound is then purified, typically by vacuum distillation or recrystallization.

| Parameter | Value |

| Starting Material | Propionitrile |

| Reagent | Hydrogen Sulfide (H₂S) |

| Catalyst | Activated Silica or Alumina |

| Temperature | 200-700°F (93-371°C) |

| Pressure | Superatmospheric (to maintain liquid phase) |

| Purification | Distillation (of unreacted nitrile), Recrystallization or Vacuum Distillation (of product) |

Visualization of Synthetic Pathways

To further elucidate the chemical transformations involved in the historical synthesis of this compound, the following diagrams illustrate the key reaction pathways.

Caption: Thionation of Propionamide to this compound.

Caption: Synthesis of this compound from Propionitrile.

Conclusion

The discovery and synthesis of this compound are intrinsically linked to the foundational advancements in thioamide chemistry. While a specific date or individual credited with its first synthesis remains elusive, the well-documented and robust methods of amide thionation and nitrile sulfidation from the mid-20th century provide a clear and detailed picture of its origins. For contemporary researchers, understanding these historical methods offers valuable context for the development of modern, more refined synthetic strategies for this and other important thiocarbonyl-containing molecules.

Spectroscopic Profile of Thiopropionamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for thiopropionamide (CAS No. 631-58-3), a molecule of interest in various research and development sectors. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, details the experimental protocols for data acquisition, and includes a logical workflow for its spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.22 | Triplet | 3H | CH₃ |

| 2.67 | Quartet | 2H | CH₂ |

| 7.4 (broad) | Singlet | 1H | NH |

| 7.8 (broad) | Singlet | 1H | NH |

Solvent: CDCl₃, Reference: TMS

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Carbon Type |

| 14.2 | CH₃ |

| 35.8 | CH₂ |

| 208.5 | C=S |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3287 | Strong | N-H Stretch |

| 3169 | Strong | N-H Stretch |

| 2975 | Medium | C-H Stretch (asymmetric) |

| 2936 | Medium | C-H Stretch (symmetric) |

| 1651 | Strong | N-H Bend |

| 1459 | Strong | C-H Bend |

| 1422 | Strong | C-N Stretch |

| 1290 | Medium | C-C Stretch |

| 1067 | Medium | C-C Stretch |

| 833 | Medium | C=S Stretch |

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 89 | 100 | [M]⁺ (Molecular Ion) |

| 74 | 30 | [M - CH₃]⁺ |

| 59 | 95 | [M - C₂H₄]⁺ |

| 60 | 50 | [CH₃CH₂C=S]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 5-10 mg) was prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For the ¹H NMR spectrum, 16 scans were accumulated. For the ¹³C NMR spectrum, a proton-decoupled sequence was used, and 1024 scans were averaged.

Infrared (IR) Spectroscopy

A small amount of this compound (1-2 mg) was finely ground with anhydrous potassium bromide (KBr, approximately 100 mg) in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of an FT-IR spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the solid this compound sample was introduced into the ion source via a direct insertion probe. The sample was vaporized by heating, and the resulting gas-phase molecules were bombarded with a beam of 70 eV electrons. The resulting ions were accelerated and separated by a quadrupole mass analyzer to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an unknown compound, exemplified by this compound.

An In-depth Technical Guide to the Solubility and Stability of Thiopropionamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of thiopropionamide. Due to the limited availability of quantitative data for this compound in public literature, this guide also includes data for the structurally similar compound, thioacetamide, as a reference. Furthermore, detailed experimental protocols for determining solubility and a robust stability testing plan, in accordance with International Council for Harmonisation (ICH) guidelines, are presented. This document aims to be a valuable resource for researchers and professionals involved in the development and handling of this compound.

Physicochemical Properties of this compound

This compound, also known as propanethioamide, is a thioamide compound with the chemical formula C₃H₇NS. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₇NS | |

| Molecular Weight | 89.16 g/mol | |

| Appearance | White to yellow to orange powder to crystal | |

| Melting Point | 40 °C | |

| Boiling Point | 213-215 °C (at 30 Torr) | |

| Density | 1.028 ± 0.06 g/cm³ (Predicted) | |

| pKa | 13.17 ± 0.29 (Predicted) |

Solubility of this compound

Qualitative Solubility Profile

The solubility of this compound has been qualitatively described in various solvents. This information is crucial for selecting appropriate solvent systems for analysis, formulation, and synthesis.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Practically Insoluble / Very Slightly Soluble | [1][2] |

| Benzene | Very Soluble | |

| Methanol | Soluble | |

| Ether | Very Slightly Soluble |

Quantitative Solubility Data (with Thioacetamide as a Reference)

Table 3: Quantitative Solubility of Thioacetamide at 25°C

| Solvent | Solubility ( g/100 mL) | Reference(s) |

| Water | 16.3 | [3] |

| Ethanol | 26.4 | [3] |

Note: This data should be used as an estimation, and the actual solubility of this compound should be experimentally determined.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of an organic compound involves the following steps:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer can be used.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

-

-

Quantification:

-

Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve with known concentrations of this compound to accurately determine the concentration in the sample.

-

-

Calculation:

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L) based on the measured concentration and the volume of the supernatant analyzed.

-

A logical workflow for assessing the solubility of a compound is presented below.

Stability of this compound

General Stability Profile

This compound is generally considered stable under proper storage conditions. However, as a thioamide, it possesses certain inherent instabilities.

-

Storage: It is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to minimize degradation.[1][2]

-

Air Sensitivity: The compound is known to be sensitive to air.

-

Incompatibilities: this compound is incompatible with strong oxidizing agents.

-

Degradation in Aqueous Media: Thioamides are generally less stable than their corresponding amides, particularly in alkaline aqueous solutions, where they can hydrolyze to the corresponding amide. They are more stable in neutral or acidic aqueous solutions, although hydrolysis can still occur, especially at elevated temperatures.

-

Thermal Decomposition: Upon heating to decomposition, this compound may release toxic fumes of nitrogen oxides and sulfur oxides.

Recommended Stability Testing Protocol (ICH Guidelines)

A comprehensive stability study should be conducted to establish the re-test period and recommended storage conditions for this compound. The following protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) for stability testing and Q1B for photostability testing.[4][5]

3.2.1. Long-Term and Accelerated Stability Studies

Table 4: Recommended Storage Conditions for Stability Testing

| Study | Storage Condition | Minimum Time Period |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months

-

Intermediate: 0, 3, 6 months

-

Accelerated: 0, 3, 6 months

Parameters to be Tested:

-

Appearance

-

Assay (e.g., by HPLC)

-

Degradation products/impurities

-

Water content (if applicable)

3.2.2. Photostability Testing

Photostability testing should be conducted on at least one batch of the drug substance.

-

Light Source: The sample should be exposed to a light source that produces a combination of visible and ultraviolet (UV) light, as specified in ICH Q1B.

-

Exposure: The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.

-

Sample Presentation: Samples of the solid drug substance should be placed in a suitable transparent container. A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: After exposure, the samples should be analyzed for any changes in appearance, assay, and degradation products compared to the dark control.

The workflow for a comprehensive stability study is outlined below.

Potential Metabolic and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. As a sulfur-containing organic compound, its metabolism is likely to intersect with the broader sulfur metabolic pathways in biological systems. Understanding these pathways can provide a foundation for investigating the mechanism of action and potential biological effects of this compound.

The general sulfur metabolism pathway involves the assimilation of inorganic sulfate and its conversion into essential sulfur-containing amino acids like cysteine and methionine.[6][7] These amino acids are precursors to a wide range of biologically important molecules.

Below is a simplified diagram of the central sulfur metabolism pathway, which could be a starting point for investigating the metabolic fate of this compound.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. While qualitative solubility data is available, further quantitative studies are necessary for a complete understanding of its behavior in various solvents. The provided experimental protocols and the outlined ICH-compliant stability testing plan offer a clear path for generating this critical data. The lack of information on specific signaling pathways involving this compound highlights an area for future research, with the general sulfur metabolism pathway providing a logical starting point for investigation. This guide serves as a foundational document for scientists and researchers working with this compound, enabling informed decisions in its handling, formulation, and development.

References

- 1. store.astm.org [store.astm.org]

- 2. youtube.com [youtube.com]

- 3. Thioacetamide | 62-55-5 [chemicalbook.com]

- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. Sulfur-Element containing metabolic pathways in human health and crosstalk with the microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfur-Element containing metabolic pathways in human health and crosstalk with the microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Applications of Thiopropionamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document explores the potential research applications of Thiopropionamide based on the well-established roles of the thioamide functional group in medicinal chemistry and drug development. As of the writing of this guide, specific experimental data on the biological activities and mechanisms of action of this compound is limited in the public domain. The information presented herein is intended to serve as a scientific guide for prospective research and should be validated through direct experimentation.

Introduction to this compound and the Thioamide Functional Group

This compound (propanethioamide) is a simple organic compound containing a thioamide functional group. The thioamide group, a bioisostere of the amide bond, has garnered significant attention in medicinal chemistry due to its unique physicochemical properties that can confer improved pharmacological profiles to bioactive molecules.[1] Thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1] This technical guide will delve into the potential research applications of this compound, drawing parallels from the broader class of thioamides to propose putative mechanisms of action, experimental designs, and potential therapeutic areas.

Synthesis of this compound

The synthesis of thioamides can be achieved through various methods, most commonly via the thionation of amides. Several reagents can be employed for this conversion, with Lawesson's reagent being one of the most common. Other methods include the reaction of nitriles with a sulfur source.[2][3]

A general workflow for the synthesis of thioamides from amides is depicted below.

References

Thiopropionamide: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiopropionamide, a simple thioamide, has emerged as a valuable and versatile building block in organic synthesis. Its utility extends from the construction of fundamental heterocyclic scaffolds to its incorporation into complex bioactive molecules. This guide provides a comprehensive overview of the chemical properties, key synthetic applications, and detailed experimental protocols involving this compound, serving as a technical resource for professionals in chemical research and drug development.

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature, typically appearing as a white to reddish-yellow crystalline powder.[1] A thorough understanding of its physical and spectroscopic properties is essential for its effective use in synthesis and for the characterization of its reaction products.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇NS | [1] |

| Molecular Weight | 89.16 g/mol | [1] |

| CAS Number | 631-58-3 | [1] |

| Melting Point | 40-42 °C | [1] |

| Boiling Point | 139 °C (decomposes) | [2] |

| Appearance | White to reddish-yellow crystal/powder | [1] |

| Stability | Stable under proper conditions | [1] |

| Incompatible Materials | Oxidizing agents | [1] |

Spectroscopic Data:

The structural integrity and purity of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3300-3100 | N-H stretch | Strong, broad |

| ~2970-2870 | C-H stretch (aliphatic) | Medium-Strong |

| ~1620 | C=S stretch (thioamide I band) | Strong |

| ~1460 | CH₃ bend | Medium |

| ~1410 | C-N stretch (thioamide II band) | Medium |

| ~1050 | C-C stretch | Medium |

Note: Peak positions can vary slightly depending on the sample preparation and instrument.

Table 3: ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-8.5 | Broad singlet | 2H | -NH₂ | |

| ~2.5 | Quartet | 2H | -CH₂- | |

| ~1.2 | Triplet | 3H | -CH₃ | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| ~208 | C=S | |||

| ~35 | -CH₂- | |||

| ~13 | -CH₃ |

Note: Chemical shifts are typically referenced to a standard solvent signal.

Core Applications in Heterocyclic Synthesis

This compound is a cornerstone precursor for the synthesis of a variety of sulfur and nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and agrochemicals.

The Hantzsch Thiazole Synthesis

The most prominent application of this compound is in the Hantzsch thiazole synthesis, a classic condensation reaction between a thioamide and an α-haloketone. This reaction provides a straightforward and efficient route to a wide range of substituted thiazoles. The general mechanism involves the nucleophilic attack of the sulfur atom of this compound on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

Caption: General workflow for the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Ethyl-4-methylthiazole

This protocol details the synthesis of a simple thiazole derivative using this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Addition of α-Haloketone: To the stirred solution, add chloroacetone (1 equivalent) dropwise at room temperature. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and neutralize with a base, such as aqueous sodium bicarbonate solution.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation to afford the pure 2-ethyl-4-methylthiazole.

Table 4: Representative Yields for Hantzsch Thiazole Synthesis using this compound

| α-Haloketone | Thiazole Product | Typical Yield (%) |

| Chloroacetone | 2-Ethyl-4-methylthiazole | 70-85 |

| 2-Bromopropiophenone | 2-Ethyl-4-methyl-5-phenylthiazole | 65-80 |

| Ethyl bromopyruvate | Ethyl 2-ethylthiazole-4-carboxylate | 60-75 |

Synthesis of Thiadiazoles

This compound can also serve as a precursor for the synthesis of thiadiazole derivatives, although this application is less common than thiazole synthesis. The synthetic routes often involve multi-step sequences or reactions with specific reagents designed to form the five-membered ring with three heteroatoms.

This compound in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. Thioamides, including this compound, are excellent substrates for various MCRs, leading to the rapid assembly of complex heterocyclic structures.

One notable example is the Gewald aminothiophene synthesis. While the classical Gewald reaction utilizes an activated nitrile, a thioamide can sometimes be employed in related transformations to generate highly substituted thiophenes.

Caption: Conceptual diagram of a multicomponent reaction involving a thioamide.

This compound as a Thioacylating Agent

The thioamide functional group can act as a source of a thioacyl group for the modification of other molecules, particularly those containing nucleophilic amine groups. This process, known as thioacylation, is a valuable tool in peptide and medicinal chemistry for the introduction of a thioamide bond, which can confer unique biological properties.

Experimental Protocol: General Procedure for Thioacylation of an Amine

-

Activation (if necessary): In some cases, the thioamide may need to be activated. However, for simple thioacylations, direct reaction may be possible under appropriate conditions.

-

Reaction: Dissolve this compound (1 equivalent) and the desired amine (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

-

Conditions: The reaction may be carried out at room temperature or with gentle heating. The use of a mild base may be beneficial in some cases to facilitate the reaction.

-

Monitoring and Workup: Monitor the reaction by TLC. Upon completion, the reaction mixture is typically washed with dilute acid and brine, dried, and concentrated.

-

Purification: The resulting thioacylated product is purified by column chromatography or recrystallization.

Synthesis of Bioactive Molecules

The heterocyclic and thioamide moieties derived from this compound are present in a wide array of biologically active compounds. Consequently, this compound serves as a key starting material in the synthesis of various pharmaceuticals and agrochemicals. For instance, the thiazole ring is a core component of numerous drugs, including some antibiotics and anticancer agents.

The following diagram illustrates a hypothetical multi-step synthesis of a bioactive target molecule where this compound is introduced early in the synthetic sequence to form a key heterocyclic intermediate.

Caption: A generalized workflow for the synthesis of a bioactive molecule.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It is essential to handle this compound in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. In case of contact with skin or eyes, rinse immediately with plenty of water. Store in a tightly closed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a readily accessible and highly effective precursor for the synthesis of a variety of valuable organic compounds. Its central role in the Hantzsch thiazole synthesis, coupled with its utility in multicomponent reactions and as a thioacylating agent, underscores its importance in modern organic and medicinal chemistry. The detailed protocols and data presented in this guide are intended to facilitate its broader application in research and development, paving the way for the discovery of novel molecules with significant biological and material properties.

References

Methodological & Application

Application Notes and Protocols: Thiopropionamide as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Thiopropionamide and its derivatives represent a promising class of compounds in medicinal chemistry, serving as versatile building blocks for the development of novel therapeutic agents. The replacement of an amide oxygen with sulfur in the this compound scaffold imparts unique physicochemical properties, including altered polarity, hydrogen bonding capabilities, and metabolic stability. These characteristics can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action. This document provides detailed application notes and experimental protocols for utilizing this compound in drug discovery, with a focus on its potential in anticancer research.

Application Notes

Thioamides, the class of compounds to which this compound belongs, have garnered significant attention in drug discovery for their diverse pharmacological activities.[1] They can act as bioisosteres of amides, mimicking their structure while offering distinct advantages. The thioamide moiety can influence receptor binding, enzyme inhibition, and protein-protein interactions.

One key area of application for this compound derivatives is in anticancer drug development . The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3][4][5] this compound-based compounds can be designed to target key components of this pathway, offering a potential therapeutic strategy.

The general workflow for developing such compounds follows a standard drug discovery and development pipeline. This process begins with target identification and validation, followed by hit discovery, lead optimization, preclinical research, and clinical trials.[6][7][8][9][10]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of a representative thioamide derivative against the human breast adenocarcinoma cell line, MCF-7. This data illustrates the potential of this class of compounds as anticancer agents.

| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |

| Thioamide Derivative 1 | MCF-7 | MTT Assay | 48 | ~653.4 µg/mL* |

*Note: The original data was reported as µg/mL and has been presented here as found in the source.[2] The molar concentration can be calculated if the molecular weight of the specific derivative is known.

Experimental Protocols

Protocol 1: Synthesis of N-(4-chlorophenyl)this compound

This protocol describes a representative synthesis of an N-aryl this compound derivative using a two-step process: 1) amidation of propionyl chloride with 4-chloroaniline to form the corresponding amide, and 2) thionation of the amide using Lawesson's reagent.

Step 1: Synthesis of N-(4-chlorophenyl)propionamide

-

Materials:

-

4-chloroaniline

-

Propionyl chloride

-

Triethylamine (or other suitable base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-chloroaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution via an addition funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-chlorophenyl)propionamide.

-

The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

-

Step 2: Thionation of N-(4-chlorophenyl)propionamide

-

Materials:

-

N-(4-chlorophenyl)propionamide (from Step 1)

-

Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Diethyl ether

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate (for chromatography)

-

-

Procedure:

-

Dissolve Lawesson's reagent (0.5 equivalents) in anhydrous THF in a round-bottom flask.[11]

-

Add a solution of N-(4-chlorophenyl)propionamide (1.0 equivalent) in THF to the Lawesson's reagent solution at room temperature.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours. Monitor the progress by TLC.[11]

-

Once the starting material is consumed, evaporate the solvent under reduced pressure.

-

Perform an aqueous work-up by adding water and extracting the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the crude N-(4-chlorophenyl)this compound by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to yield the pure product.[11]

-

Protocol 2: MTT Assay for Cytotoxicity

This protocol details the procedure for determining the cytotoxic effects of a this compound derivative on the MCF-7 human breast cancer cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13]

-

Materials and Reagents:

-

MCF-7 human breast adenocarcinoma cell line

-

Complete cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom sterile cell culture plates

-

This compound derivative stock solution (in DMSO)

-

Multichannel pipette

-

Microplate reader

-

-

Procedure:

-

Cell Seeding:

-

Harvest MCF-7 cells that are in a logarithmic growth phase.

-

Perform a cell count and dilute the cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[13]

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivative stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.[13]

-

After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of the medium containing various concentrations of the test compound.

-

Include control wells: untreated cells (medium only) and vehicle control (medium with the same concentration of DMSO as the treated wells).

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[13]

-

-

MTT Assay:

-

Following the 48-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

-

Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[13]

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

-